molecular formula C23H24ClN5O2 B2761385 {6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326930-03-3

{6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2761385
CAS No.: 1326930-03-3
M. Wt: 437.93
InChI Key: CBEUBJVEOFJTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Chemical Reactions Analysis

The chemical reactions involving This compound are not well-documented .

Scientific Research Applications

Thermochemistry and Coordination Chemistry

Research on the thermochemistry of adducts involving heterocyclic bases such as morpholine, piperazine, and quinoline elucidates the enthalpic interactions and bonding characteristics in these complexes. Studies have characterized these adducts through elemental analysis, melting points, thermal studies, and IR spectroscopy, determining parameters like standard enthalpies of formation, decomposition, and the mean standard enthalpies of metal-nitrogen bonds, which are crucial for understanding their stability and reactivity in various chemical environments (Dunstan, 2003).

Synthesis and Structural Exploration

A novel bioactive heterocycle featuring morpholine and piperidine rings has been synthesized, with its structure characterized through various spectroscopic methods and X-ray diffraction. This compound has shown antiproliferative activity, indicating potential medicinal applications. The detailed structural analysis, including Hirshfeld surface analysis, has provided insight into intermolecular interactions critical for the molecule's stability and activity (Prasad et al., 2018).

Anti-corrosion Studies

8-Hydroxyquinoline derivatives have been investigated for their anti-corrosion capabilities for mild steel in an acidic medium. This research combines gravimetric, electrochemical techniques, and computational studies (DFT and molecular dynamics simulations) to assess the efficiency of these compounds as corrosion inhibitors. Such studies are pivotal for developing new materials with enhanced durability and resistance to environmental degradation (Douche et al., 2020).

Antiprotozoal Agents

Efforts in medicinal chemistry have led to the synthesis of new derivatives aimed at combating protozoal infections. Compounds featuring the quinolone core have been evaluated for their activity against Entamoeba histolytica and Plasmodium falciparum, showcasing the potential of these molecules as antiprotozoal agents. Such research contributes significantly to the discovery of new treatments for diseases like malaria and amoebiasis, addressing global health challenges (Ansari et al., 2017).

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests that 6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium.

Cellular Effects

In terms of cellular effects, similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and the results indicate that the compounds are non-toxic to human cells . This suggests that 6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone may have a similar profile.

Molecular Mechanism

The molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Properties

IUPAC Name

[6-chloro-4-(4-pyridin-2-ylpiperazin-1-yl)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c24-17-4-5-20-18(15-17)22(19(16-26-20)23(30)29-11-13-31-14-12-29)28-9-7-27(8-10-28)21-3-1-2-6-25-21/h1-6,15-16H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEUBJVEOFJTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.